Lincomycin-d3

Description

Properties

IUPAC Name |

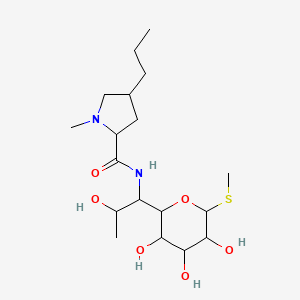

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMMVQQUTAEWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859303 | |

| Record name | Methyl 6,8-dideoxy-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. Due to its isotopic labeling, this compound serves as an invaluable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Lincomycin in complex biological matrices.[1] This document outlines a putative synthetic pathway, detailed experimental protocols for characterization, and summarizes key analytical data.

Introduction to Lincomycin and its Deuterated Analog

Lincomycin is a naturally occurring antibiotic produced by the actinomycete Streptomyces lincolnensis.[2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] Its chemical structure consists of a propylhygric acid moiety linked to an amino-octose sugar, methylthiolincosaminide (MTL).[2]

This compound is a stable isotope-labeled version of Lincomycin, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to Lincomycin but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative analysis, as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency, leading to more accurate and precise measurements.[1]

Synthesis of this compound

A likely strategy is the introduction of the deuterium label onto the PPL moiety, specifically on the N-methyl group, to create N-(methyl-d3)-4-propyl-L-proline. This deuterated precursor can then be coupled with MTL to yield the final product.

Putative Synthetic Pathway

The proposed synthesis can be broken down into two main stages: the synthesis of the deuterated PPL precursor and the subsequent coupling with MTL.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of N-(methyl-d3)-4-propyl-L-proline

A detailed protocol for this specific deuteration is not published, but a general procedure based on standard organic chemistry techniques would be as follows:

-

Starting Material: 4-propyl-L-proline.

-

Protection (if necessary): The carboxylic acid group of 4-propyl-L-proline may need to be protected (e.g., as a methyl or ethyl ester) to prevent side reactions.

-

Deuteromethylation: The protected 4-propyl-L-proline would be treated with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., dimethylformamide or acetonitrile).

-

Deprotection: The protecting group would then be removed to yield N-(methyl-d3)-4-propyl-L-proline.

-

Purification: The product would be purified using standard techniques such as column chromatography or recrystallization.

2.2.2. Amide Coupling of N-(methyl-d3)-4-propyl-L-proline and Methylthiolincosaminide (MTL)

-

Activation: The carboxylic acid of N-(methyl-d3)-4-propyl-L-proline would be activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt).

-

Coupling: The activated acid would then be reacted with methylthiolincosaminide (MTL) in a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Purification: The final product, this compound, would be purified by column chromatography on silica (B1680970) gel.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary

| Parameter | Method | Result | Reference |

| Molecular Formula | - | C18H31D3N2O6S | - |

| Molecular Weight | - | 409.56 g/mol | - |

| Purity (typical) | HPLC | ≥95% | [2] |

| Isotopic Enrichment | Mass Spectrometry | >98% (typical) | - |

| ¹H NMR | NMR Spectroscopy | Consistent with structure | - |

| Mass Spectrum (m/z) | ESI-MS | [M+H]⁺ ≈ 410.2 | [5][6] |

Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound. The following is a typical reversed-phase HPLC method adapted from the analysis of Lincomycin.[7][8]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[8] A common mobile phase composition is a mixture of methanol, acetonitrile, and 1% orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 210-220 nm.[8]

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable diluent.

-

Analysis: The sample is injected into the HPLC system, and the peak area is used to determine the purity by comparing it to a reference standard.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound, as well as to provide structural information through fragmentation analysis.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode is typically used.

-

Analysis:

-

Full Scan MS: The full scan mass spectrum will show the protonated molecular ion ([M+H]⁺) at approximately m/z 410.2, confirming the incorporation of three deuterium atoms (Lincomycin [M+H]⁺ is at m/z 407.2).[5]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 410.2) will generate characteristic fragment ions. The fragmentation pattern is expected to be similar to that of unlabeled Lincomycin, with key fragments showing a mass shift if the deuterium label is retained. A notable fragment of Lincomycin is observed at m/z 126.1, corresponding to the propyl-N-methylpyrrolidine moiety.[5][9] For this compound, this fragment would be expected at m/z 129.1.

-

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as methanol-d4 (B120146) (CD3OD) or chloroform-d (B32938) (CDCl3).

-

Analysis:

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of Lincomycin, with the key difference being the absence of the N-methyl proton signal. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will also be consistent with the structure of Lincomycin. The carbon atom attached to the deuterium atoms (the N-methyl carbon) will exhibit a characteristic multiplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling.

-

Conclusion

The synthesis of this compound is a critical process for the development of robust analytical methods for its parent compound. While a detailed, publicly available synthetic protocol is scarce, a logical pathway involving the deuteration of a precursor followed by a coupling reaction can be proposed. The characterization of the final product using a combination of HPLC, mass spectrometry, and NMR spectroscopy is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability as an internal standard for demanding research and drug development applications.

References

- 1. veeprho.com [veeprho.com]

- 2. Lincomycin - Wikipedia [en.wikipedia.org]

- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

In-Depth Technical Guide to the Physical and Chemical Properties of Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Lincomycin, primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The incorporation of deuterium (B1214612) atoms allows for precise quantification in mass spectrometry-based analyses.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | [2] |

| Molecular Weight | 409.56 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-150 °C | |

| Purity (HPLC) | ≥99.90% | [2] |

| Isotopic Enrichment | d₃=99.97%, d₀=0.03% | [2] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |

| Solubility | Solvent |

| Slightly Soluble | Aqueous Acid, Chloroform, Methanol (B129727) |

| Soluble | Water |

Experimental Protocols

This section outlines detailed methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound solid

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound solid

-

Selected solvents (e.g., water, methanol, chloroform, aqueous acid)

-

Small, sealable glass vials

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a glass vial.

-

Equilibration: The vial is sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and appropriately diluted. The concentration of the dissolved this compound is then determined using a validated HPLC method (as described in section 2.3).

-

Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of this compound and to quantify its concentration in solutions.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid

-

Water (HPLC grade)

-

This compound reference standard

Chromatographic Conditions (Isocratic Method):

-

Mobile Phase: A mixture of methanol, acetonitrile, and 1% orthophosphoric acid (10:65:25, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 258 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Processing: The peak areas of the analyte are recorded. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of this compound in the sample is determined from the calibration curve. Purity is assessed by calculating the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., D₂O or CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed for more detailed structural assignment.

-

Data Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed and compared with the expected structure of this compound to confirm its identity. The absence of a signal corresponding to the N-methyl protons in the ¹H NMR spectrum and the altered signal in the ¹³C NMR spectrum confirms the deuteration.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment Confirmation

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

-

Mass spectrometer (e.g., LC-MS or direct infusion ESI-MS)

Reagents:

-

Solvent for sample dissolution and infusion (e.g., methanol or acetonitrile with 0.1% formic acid)

-

This compound sample

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in the infusion solvent.

-

Data Acquisition: The sample is introduced into the mass spectrometer. A full scan mass spectrum is acquired in positive ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined. The observed molecular weight is compared to the calculated molecular weight of this compound (409.56). The relative intensities of the peaks corresponding to the deuterated (d₃) and non-deuterated (d₀) forms are used to calculate the isotopic enrichment.

Mechanism of Action

The mechanism of action of Lincomycin (and by extension, this compound) involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the 23S rRNA component within the peptidyl transferase center. This binding interferes with the proper positioning of aminoacyl-tRNA at the A-site, thereby inhibiting peptide bond formation.

Chemical footprinting studies have identified key nucleotides in the 23S rRNA that interact with Lincomycin. These include strong protection of bases A2058 and A2451 from dimethyl sulphate modification and G2505 from kethoxal (B1673598) modification.[3] Weak protection is also observed at G2061.[3]

Mandatory Visualizations

Experimental Workflow for Property Determination

Caption: Workflow for determining the physical and chemical properties of this compound.

Signaling Pathway: Lincomycin Mechanism of Action

Caption: Mechanism of action of Lincomycin, inhibiting bacterial protein synthesis.

References

An In-Depth Technical Guide to the Synthesis of Deuterated Lincomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Lincomycin, specifically focusing on Lincomycin-d3. The strategic incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, is a valuable tool in drug discovery and development. It can modulate the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile, such as increased half-life and reduced formation of toxic metabolites. This guide details the synthetic routes, experimental protocols, and relevant data for the preparation of this compound, a stable isotope-labeled version of the lincosamide antibiotic Lincomycin.

Introduction to Deuterated Lincomycin

Lincomycin is an antibiotic produced by the bacterium Streptomyces lincolnensis. It functions by inhibiting protein synthesis in susceptible bacteria.[1] Deuterated Lincomycin, specifically this compound, is a form of Lincomycin where three hydrogen atoms on the N-methyl group of the pyrrolidine (B122466) ring have been replaced with deuterium atoms. The molecular formula for this compound is C18H31D3N2O6S.[2] This specific isotopic labeling makes it a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Synthetic Approach: N-Trideuteromethylation of N-Demethyllincomycin

The most direct and logical synthetic strategy for the preparation of this compound involves the N-trideuteromethylation of the precursor molecule, N-demethyllincomycin. N-demethyllincomycin is a known biosynthetic precursor to Lincomycin and can be isolated from fermentation cultures of Streptomyces lincolnensis or potentially synthesized.[1][3] This approach allows for the specific introduction of the deuterium label at the desired position in a late-stage synthetic step.

Two primary methods are proposed for the N-trideuteromethylation of N-demethyllincomycin:

-

Direct Methylation with Trideuteromethyl Iodide (CD3I)

-

Reductive Amination with Deuterated Formaldehyde (B43269) (CD2O)

The selection of the method would depend on factors such as the availability and cost of deuterated reagents, reaction efficiency, and ease of purification.

Experimental Protocols

Method 1: Synthesis of this compound via Direct Methylation with Trideuteromethyl Iodide (CD3I)

This method involves the reaction of N-demethyllincomycin with trideuteromethyl iodide in the presence of a suitable base.

Reaction Scheme:

Caption: Synthetic scheme for this compound via N-trideuteromethylation.

Materials:

-

N-Demethyllincomycin

-

Trideuteromethyl iodide (CD3I)

-

Potassium carbonate (K2CO3) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-demethyllincomycin (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Addition of Deuterated Reagent: Add trideuteromethyl iodide (1.1-1.5 equivalents) to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Method 2: Synthesis of this compound via Reductive Amination with Deuterated Formaldehyde

This method involves the reaction of N-demethyllincomycin with deuterated formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.

Reaction Scheme:

Caption: Synthetic route to this compound via reductive amination.

Materials:

-

N-Demethyllincomycin

-

Deuterated paraformaldehyde (D-paraformaldehyde) or deuterated formaldehyde solution

-

Sodium cyanoborodeuteride (NaBD3CN) or sodium triacetoxyborodeuteride (NaB(OAc)3D)

-

Methanol-d4 (CD3OD) or a suitable aprotic solvent

-

Acetic acid-d4 (CD3COOD) (as a catalyst, if needed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve N-demethyllincomycin (1 equivalent) and deuterated paraformaldehyde (2-3 equivalents) in methanol-d4.

-

pH Adjustment: If necessary, add a catalytic amount of acetic acid-d4 to facilitate the formation of the iminium intermediate.

-

Addition of Reducing Agent: Add sodium cyanoborodeuteride (1.5-2 equivalents) portion-wise to the reaction mixture at 0 °C or room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isotopic enrichment.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product. Actual yields and purity would be determined upon execution of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (Expected) |

| N-Demethyllincomycin | C17H32N2O6S | 392.51 | N/A |

| This compound | C18H31D3N2O6S | 409.56 | >98% |

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide outlines two robust and feasible synthetic pathways for the preparation of this compound. The choice between direct methylation with trideuteromethyl iodide and reductive amination with deuterated formaldehyde will be dictated by laboratory-specific considerations. Both methods are expected to provide the desired isotopically labeled compound with high purity and isotopic enrichment. The availability of deuterated Lincomycin is crucial for advanced studies in drug metabolism, pharmacokinetics, and bioanalytical assays, ultimately contributing to a deeper understanding of this important antibiotic and facilitating the development of improved therapeutic agents.

References

In-Depth Technical Guide to Lincomycin-d3: Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of Lincomycin-d3, a deuterium-labeled isotopologue of the lincosamide antibiotic Lincomycin (B1675468). Primarily utilized as an internal standard in quantitative analytical methods, a thorough understanding of its structural characteristics and analytical behavior is crucial for accurate and reliable bioanalytical and pharmaceutical analysis.

Structural Elucidation

This compound is structurally identical to Lincomycin, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group of the proline moiety. This targeted isotopic labeling results in a nominal mass increase of 3 Daltons, a key feature for its use in mass spectrometry-based quantification.

Molecular Structure:

-

IUPAC Name: (2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxamide

-

Synonyms: Lincocin-d3, (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside[1][2]

The structural backbone of Lincomycin, and by extension this compound, has been extensively characterized using various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics:

The proton spectrum of Lincomycin is complex due to the numerous overlapping signals from the carbohydrate and proline moieties.[7] In this compound, the characteristic singlet corresponding to the N-methyl protons in Lincomycin would be absent due to the substitution with deuterium. The absence of this signal, typically found in the aliphatic region of the spectrum, is a primary indicator of successful deuteration.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum of this compound would be nearly identical to that of Lincomycin. The carbon atom of the N-CD₃ group will exhibit a characteristic triplet multiplicity in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). In a proton-decoupled spectrum, this carbon signal may show a slightly different chemical shift and a broader peak shape compared to the corresponding N-CH₃ signal in Lincomycin.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is employed. The predictable mass shift allows for its use as an internal standard in quantitative assays.

Electrospray Ionization (ESI-MS):

Under positive ion ESI, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 410.2. This is 3 mass units higher than the [M+H]⁺ of unlabeled Lincomycin (m/z 407.2).

Tandem Mass Spectrometry (MS/MS):

The fragmentation pattern of this compound is predicted to be very similar to that of Lincomycin, with a +3 Da shift for any fragment ion that retains the deuterated N-methyl group. The major fragmentation pathways for lincosamides involve cleavage of the amide bond and losses from the sugar moiety.

A key diagnostic fragment ion for Lincomycin is observed at m/z 126.1, corresponding to the protonated N-methyl-4-propyl-pyrrolidine-2-carboxamide portion. For this compound, this fragment would be expected at m/z 129.1, providing a clear marker for the labeled internal standard.

X-ray Crystallography

The absolute configuration and solid-state conformation of Lincomycin hydrochloride monohydrate have been determined by single-crystal X-ray diffraction. This technique confirms the stereochemistry of the chiral centers and the overall three-dimensional structure of the molecule. As the isotopic labeling in this compound does not alter the molecular geometry, the crystallographic data for Lincomycin serves as a direct structural reference.

Analytical Methods

This compound is predominantly used as an internal standard in validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lincomycin in various biological matrices, including human blood, serum, and animal tissues.[8][9][10]

Quantitative Analysis by LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the method.

Table 1: Summary of Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | [3][4][5] |

| Molecular Weight | 409.56 g/mol | [3][6] |

| Purity (HPLC) | ≥95% - 99.90% | [3][6] |

| Isotopic Enrichment | 99.97% (d₃) | [3] |

| Appearance | White to Off-White Solid | [2][3] |

| Storage | -20°C, protect from light, stored under nitrogen | [3] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach for the synthesis of such deuterium-labeled compounds involves the reaction of a suitable precursor with a deuterated reagent. A plausible synthetic route would involve the N-alkylation of a demethylated Lincomycin precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) in the presence of a reducing agent.

Logical Workflow for a Potential Synthesis:

Caption: A logical workflow for the potential synthesis of this compound.

LC-MS/MS Method for Quantification of Lincomycin using this compound

The following is a representative experimental protocol based on published validated methods.[8][9][10][11][12]

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological matrix (e.g., plasma, serum), add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay requirements).

-

Add 300 µL of methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lincomycin: Precursor ion (m/z 407.2) → Product ions (e.g., m/z 126.1 and/or m/z 359.2).

-

This compound: Precursor ion (m/z 410.2) → Product ions (e.g., m/z 129.1 and/or m/z 359.2). The specific product ions would need to be optimized.

-

Experimental Workflow for LC-MS/MS Analysis:

Caption: A typical experimental workflow for the quantification of Lincomycin using LC-MS/MS with this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lincomycin in complex biological matrices. Its structural integrity, confirmed by a combination of spectroscopic techniques, and its predictable behavior in mass spectrometry make it an ideal internal standard. The methodologies outlined in this guide provide a framework for researchers and analytical scientists to effectively utilize this compound in their studies, ensuring the generation of high-quality, reliable data in pharmaceutical development and clinical research.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. scbt.com [scbt.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment and validation of the LC-MS/MS method for the determination of lincomycin in human blood: Application to an allergy case in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isotopic Purity of Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of Lincomycin-d3, a critical internal standard for quantitative bioanalysis. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled (SIL) analog of the lincosamide antibiotic, Lincomycin. It is widely used as an internal standard in analytical and pharmacokinetic research, particularly in methods utilizing mass spectrometry for the precise quantification of Lincomycin in biological samples. The incorporation of three deuterium (B1214612) atoms on the N-methyl group introduces a mass difference that allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

The effectiveness of this compound as an internal standard is contingent upon its chemical and isotopic purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Impurities in the form of molecules with fewer deuterium atoms (d0, d1, d2) or an excess of deuterium atoms can interfere with accurate quantification. Therefore, rigorous analysis of the isotopic distribution is a crucial aspect of quality control.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. The primary isotopologue is the d3 species, with minor contributions from the d0 (unlabeled) species. The following table summarizes representative quantitative data for the chemical and isotopic purity of a commercial batch of this compound.

Table 1: Representative Certificate of Analysis Data for this compound

| Parameter | Specification | Method |

| Chemical Purity | 99.90% | HPLC |

| Isotopic Enrichment | 99.97% | LC-MS |

| Isotopologue Distribution | ||

| d3 | 99.97% | LC-MS |

| d0 | 0.03% | LC-MS |

Data sourced from a Certificate of Analysis provided by MedChemExpress for batch number 679413.[1]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for analyzing isotopologue distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the position of the deuterium labels and assessing overall enrichment.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for determining the isotopic distribution of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To quantify the relative abundance of d0, d1, d2, and d3 isotopologues of Lincomycin.

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

-

Mobile Phase: Gradient elution is typically used. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 25-40 °C.

-

-

Mass Spectrometric Detection (HRMS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.

-

Mass Range: Scan a mass range that includes the expected m/z of the protonated molecules for all isotopologues (e.g., m/z 400-420). The theoretical m/z for [Lincomycin-H]+ is 407.22 and for [this compound+H]+ is 410.24.

-

Data Acquisition: Acquire the full scan mass spectra across the chromatographic peak corresponding to this compound.

-

-

Data Analysis:

-

Extract the mass spectrum for the this compound peak.

-

Identify the ion signals corresponding to the protonated molecules of the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic enrichment is typically reported as the percentage of the d3 isotopologue.

-

Protocol 2: Isotopic Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR to confirm the location of deuteration and to estimate the isotopic enrichment.

Objective: To confirm that the deuterium labels are on the N-methyl group and to assess the degree of deuteration by observing the absence of the corresponding proton signal.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

¹H NMR (Proton NMR):

-

Acquire a standard ¹H NMR spectrum.

-

The spectrum should be consistent with the structure of Lincomycin, but with a significantly diminished or absent signal for the N-methyl protons (which would typically appear as a singlet in the unlabeled compound).

-

The degree of deuteration can be estimated by comparing the integration of the residual N-methyl proton signal to the integration of a stable, non-deuterated proton signal within the molecule.

-

-

²H NMR (Deuterium NMR):

-

Directly observe the deuterium nuclei to confirm their presence and chemical environment.

-

This technique is particularly useful for highly deuterated compounds.[2]

-

A single resonance corresponding to the deuterated N-methyl group should be observed.

-

-

¹³C NMR (Carbon-13 NMR):

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon of the N-methyl group will show a characteristic multiplet due to coupling with deuterium (a 1:1:1 triplet for a -CD3 group), and a slight upfield shift (isotope effect) compared to the unlabeled compound.

-

-

-

Data Analysis:

-

In the ¹H NMR spectrum, calculate the isotopic enrichment by the formula:

-

Enrichment (%) = (1 - (Area of residual N-CH₃ signal / Normalized area of a reference proton signal)) x 100

-

-

The ²H and ¹³C NMR spectra provide qualitative confirmation of the deuteration site and pattern.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the quality control of this compound and the relationship between the key analytical methods.

Caption: Quality control workflow for this compound.

References

Lincomycin-d3: A Technical Guide to Certificate of Analysis Specifications

For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of stable isotope-labeled internal standards like Lincomycin-d3 is paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound, complete with detailed experimental methodologies and illustrative workflows.

Core Quality Specifications

The CoA for this compound quantifies its identity, purity, and isotopic integrity. These specifications are critical for ensuring the reliability of experimental results where this compound is used as an internal standard for the quantification of Lincomycin in various biological matrices.

Data Presentation: Summary of Specifications

The following tables summarize the key quantitative and qualitative specifications for this compound, based on typical analytical data.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S[1][2] |

| Molecular Weight | 409.56 g/mol [1][3] |

| Appearance | White to off-white solid[1] |

| Storage | -20°C, protect from light, stored under nitrogen[1][2] |

Table 2: Analytical Data

| Test | Specification | Method |

| Identity (¹H NMR) | Consistent with structure[1] | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity (LC-MS) | Consistent with structure[1] | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Purity (HPLC) | ≥95% (typically ≥99%)[1][3][4] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99%[1] | Mass Spectrometry (MS) |

| Deuterium (B1214612) Incorporation | d₃ ≥99%[1] | Mass Spectrometry (MS) |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented on a CoA. The following sections outline the typical experimental protocols used to determine the key specifications of this compound.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification of a molecule's structure. For this compound, ¹H NMR is used to confirm the overall structure, while the absence of a signal at the position of the deuterated methyl group confirms successful labeling.

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The resulting spectrum is compared to the known spectrum of unlabeled Lincomycin. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the expected structure of Lincomycin, with the notable absence of the N-methyl proton signal, confirming deuterium incorporation.

Identity and Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive detection and mass identification of mass spectrometry. This technique is used to confirm the molecular weight of this compound and to assess its purity.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.[5][7]

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[6][7]

-

Detection: UV detection (e.g., at 220 nm) can be used in series with the mass spectrometer.[5][6]

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis Mode: The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion ([M+H]⁺).

-

-

Analysis: The retention time of the major peak should be consistent with that of Lincomycin. The mass spectrum of this peak should show a prominent ion corresponding to the molecular weight of this compound (approximately 409.56 Da). The purity is often estimated from the relative area of the main peak in the chromatogram.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying the purity of pharmaceutical compounds.

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) is a typical mobile phase.[6]

-

Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.[6]

-

Detection: UV absorbance is monitored at a wavelength where Lincomycin absorbs, typically around 220 nm.[5][6]

-

Analysis: The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Isotopic Enrichment and Deuterium Incorporation Analysis by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a stable isotope-labeled compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or a Time-of-Flight instrument) is preferred for accurate mass determination.

-

Method: The sample is introduced into the mass spectrometer (either directly via infusion or through an LC system). The instrument is set to acquire high-resolution mass spectra of the molecular ion region.

-

Analysis: The relative intensities of the isotopic peaks are measured. For this compound, the abundance of the ion with a mass corresponding to the d₃-labeled compound is compared to the abundance of the unlabeled (d₀) and other isotopic variants. The isotopic enrichment is expressed as the percentage of the d₃-labeled species relative to all isotopic forms of the molecule.

Mandatory Visualizations

Diagrams are provided to illustrate key processes and structures related to this compound analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. dovepress.com [dovepress.com]

- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Fragmentation Landscape of Lincomycin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Lincomycin-d3. Intended for professionals in research and drug development, this document outlines the core fragmentation pathways, presents quantitative data in a structured format, and includes detailed experimental context to aid in the identification and characterization of this isotopically labeled antibiotic.

Introduction to this compound and its Mass Spectrometric Behavior

Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. Its deuterated analog, this compound, serves as a valuable internal standard for quantitative bioanalytical assays due to its similar chemical and physical properties to the parent compound, with a distinct mass difference that allows for clear differentiation in mass spectrometry. The three deuterium (B1214612) atoms in this compound are located on the N-methyl group of the pyrrolidine (B122466) ring, a critical detail for interpreting its fragmentation pattern.

Under typical electrospray ionization (ESI) conditions, this compound can be analyzed in both positive and negative ion modes, each yielding characteristic precursor and product ions that provide structural insights. Collision-induced dissociation (CID) is the most common technique used to induce fragmentation.

Positive Ion Mode Fragmentation

In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 410.2. Upon fragmentation, two major product ions are consistently observed, providing the primary diagnostic evidence for the presence and structure of this compound.

The fragmentation pathway in positive ion mode is dominated by the cleavage of the amide bond linking the pyrrolidine ring and the amino sugar moiety. This leads to the formation of a characteristic fragment ion corresponding to the deuterated N-methyl-4-propyl-pyrrolidine-2-carboxamide portion of the molecule. Due to the presence of the three deuterium atoms on the N-methyl group, this fragment appears at m/z 129.1. Another significant fragment is observed at m/z 359.2, resulting from the neutral loss of the deuterated pyrrolidine ring structure from the precursor ion.

Negative Ion Mode Fragmentation

In negative ion mode, this compound forms a deprotonated molecule, [M-H]⁻, at an m/z of approximately 408.2. The fragmentation in this mode provides complementary structural information. Key product ions are observed at m/z 128.1, 205.1, and 219.1.[1][2] The ion at m/z 128.1 corresponds to the deprotonated deuterated pyrrolidine moiety. The fragments at m/z 205.1 and 219.1 are characteristic of the sugar portion of the molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data for the mass spectrometric analysis of this compound in both positive and negative ion modes.

Table 1: Positive Ion Mode ESI-MS/MS Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| 410.2 | 129.1 | Deuterated N-methyl-4-propyl-pyrrolidine-2-carboxamide |

| 410.2 | 359.2 | [M+H - C₇H₁₂D₃NO]⁺ |

Table 2: Negative Ion Mode ESI-MS/MS Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| 408.2 | 128.1 | [C₇H₁₁D₃NO - H]⁻ |

| 408.2 | 205.1 | Sugar Moiety Fragment |

| 408.2 | 219.1 | Sugar Moiety Fragment |

Experimental Protocols

The data presented in this guide are typically generated using the following experimental workflow.

Detailed Methodologies:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction step is typically employed to remove interferences. The final extract is then evaporated and reconstituted in the initial mobile phase.

-

Liquid Chromatography (LC): Chromatographic separation is commonly performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium (B1175870) hydroxide) for negative ion mode, is used to achieve good peak shape and separation.

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is the preferred method for its soft ionization characteristics, which typically produces an abundant precursor ion.

-

Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for MS/MS analysis.

-

MS1 Analysis: The mass spectrometer is set to scan for the protonated [M+H]⁺ (m/z 410.2) or deprotonated [M-H]⁻ (m/z 408.2) precursor ion of this compound.

-

MS2 Analysis (Product Ion Scan): The selected precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting product ions are then scanned in the second mass analyzer to generate the MS/MS spectrum. The collision energy is optimized to achieve a balance between the precursor ion signal and the intensity of the desired product ions.

-

This technical guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. Researchers can leverage this information for method development, data interpretation, and troubleshooting in their analytical workflows.

References

Navigating the Structural Landscape of Lincomycin-d3: An In-depth Technical Guide to its NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for Lincomycin-d3. As a deuterated analog of the lincosamide antibiotic Lincomycin, this compound serves as a crucial internal standard in pharmacokinetic and metabolic studies. Understanding its structural characteristics through NMR is paramount for its effective application in drug development and research. This document presents a detailed analysis of its spectral data, outlines the experimental protocols for data acquisition, and visualizes key related pathways.

Quantitative NMR Data for Lincomycin

Due to the limited availability of public NMR data specifically for this compound, this guide provides the ¹H and ¹³C NMR spectral data for the parent compound, Lincomycin hydrochloride. The deuterium (B1214612) substitution in this compound results in the absence of the corresponding proton signal and a characteristic triplet in the ¹³C NMR spectrum for the deuterated carbon, with minimal impact on the chemical shifts of the remaining nuclei. Therefore, the data presented for Lincomycin serves as a reliable reference for the analysis of this compound.

Table 1: ¹H NMR Spectral Data of Lincomycin Hydrochloride (500 MHz, D₂O)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 5.5 |

| 2 | 4.28 | dd | 5.5, 3.0 |

| 3 | 3.85 | dd | 10.0, 3.0 |

| 4 | 3.60 | d | 10.0 |

| 5 | 4.60 | m | - |

| 6 | 4.15 | m | - |

| 7 | 4.05 | qd | 6.5, 1.0 |

| 8-Me | 1.25 | d | 6.5 |

| S-Me | 2.15 | s | - |

| 1' | 4.50 | t | 9.0 |

| 2'α | 2.40 | m | - |

| 2'β | 2.10 | m | - |

| 3'α | 1.80 | m | - |

| 3'β | 1.55 | m | - |

| 4' | 3.50 | m | - |

| 5'α | 3.30 | m | - |

| 5'β | 3.10 | m | - |

| N-Me | 2.70 | s | - |

| Propyl-1'' | 1.50 | m | - |

| Propyl-2'' | 1.40 | m | - |

| Propyl-3'' | 0.90 | t | 7.5 |

Table 2: ¹³C NMR Spectral Data of Lincomycin Hydrochloride (125 MHz, D₂O)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 86.5 |

| 2 | 72.8 |

| 3 | 70.5 |

| 4 | 74.0 |

| 5 | 68.2 |

| 6 | 55.0 |

| 7 | 69.5 |

| 8-Me | 16.5 |

| S-Me | 14.0 |

| C=O | 175.0 |

| 1' | 65.0 |

| 2' | 35.5 |

| 3' | 25.0 |

| 4' | 58.0 |

| 5' | 48.0 |

| N-Me | 42.0 |

| Propyl-1'' | 37.0 |

| Propyl-2'' | 19.5 |

| Propyl-3'' | 13.5 |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality NMR spectra for lincosamide antibiotics such as this compound.

Sample Preparation for NMR Analysis

-

Sample Weighing and Dissolution: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or Chloroform-d). Ensure the solvent is of high purity to avoid extraneous signals.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous solutions like D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a suitable standard. For organic solvents, tetramethylsilane (B1202638) (TMS) is commonly used.

-

Final Volume Adjustment: Ensure the final sample volume in the NMR tube is between 0.5 and 0.6 mL, corresponding to a column height of approximately 4-5 cm.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: 12-16 ppm (6000-8000 Hz).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay (5x T₁) is necessary for accurate quantification.

-

Number of Scans: 8-16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: 200-240 ppm (25000-30000 Hz).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio. This may necessitate several hours of acquisition time.

-

Temperature: 298 K (25 °C).

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for NMR data acquisition and the mechanism of action of Lincomycin.

An In-depth Technical Guide to Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Lincomycin-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Chemical Structure and Properties

This compound is the deuterium-labeled version of Lincomycin, a lincosamide antibiotic. The deuterium (B1214612) labeling is typically on the N-methyl group of the proline moiety. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Lincomycin in various biological matrices by mass spectrometry.[1]

The fundamental structure of Lincomycin consists of a propylhygric acid moiety linked to an amino-octose sugar, methyl α-thiolincosaminide, via an amide bond.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | [3] |

| Molecular Weight | 409.56 g/mol | [3] |

| CAS Number (Unlabeled) | 154-21-2 | [4] |

| Appearance | White to Pale Yellow Solid | [5] |

| Purity | ≥95% | [3] |

| Isotopic Enrichment (d₃) | Typically ≥99% | N/A |

| Solubility | Slightly soluble in aqueous acid, chloroform, and methanol. | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, the parent compound of this compound, exerts its antibiotic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and subsequent protein elongation. By disrupting this crucial cellular process, Lincomycin effectively halts bacterial growth and proliferation.[5]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. The synthesis of isotopically labeled compounds often involves specialized methods that may be proprietary. However, a general approach for the synthesis of deuterium-labeled compounds can be inferred.

One common method for introducing a trideuterated methyl group (CD₃) is through the use of a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄). The synthesis would likely involve the N-demethylation of Lincomycin or a suitable precursor, followed by N-methylation using the deuterated reagent.

Hypothetical Synthesis Workflow:

References

Methodological & Application

Application Note: High-Throughput Quantification of Lincomycin in Human Serum using Lincomycin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lincomycin in human serum. To ensure accuracy and precision, a stable isotope-labeled internal standard, Lincomycin-d3, is employed. The protocol details a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). The chromatographic and mass spectrometric conditions are optimized for high-throughput analysis, making this method suitable for clinical research, pharmacokinetic studies, and drug monitoring.

Introduction

Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results. This document provides a detailed protocol for the quantification of Lincomycin in human serum using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Lincomycin standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA)

-

Analytical reagent grade phosphoric acid

-

Oasis HLB µEluting Plates for solid-phase extraction (SPE)

-

Human serum

Equipment

-

Shimadzu LC-20AD HPLC system (or equivalent)

-

ABSCIEX 5500 triple quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source

-

Waters CORTECS T3 column (100 × 2.1 mm, 2.7 µm)

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Lincomycin Stock Solution: Prepare a stock solution of Lincomycin in methanol.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lincomycin stock solution with methanol to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 0.2 µg/mL in the appropriate solvent.

Sample Preparation

-

To 200 µL of serum sample, add 190 µL of phosphoric acid and 10 µL of the this compound internal standard working solution.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples.

-

Collect 300 µL of the supernatant and load it onto an SPE cartridge.

-

Wash the SPE cartridge twice with 150 µL of water.

-

Elute the analyte and internal standard with 150 µL of 60% (v/v) acetonitrile.

-

Collect the eluate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Waters CORTECS T3 (100 × 2.1 mm, 2.7 µm) |

| Column Temperature | 35°C |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Gradient Program | 0 min, 5% B; 5 min, 60% B; 5.5 min, 90% B; 5.5-6.5 min, 90% B; 6.6-8 min, 5% B |

Mass Spectrometry:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Scheduled Multiple Reaction Monitoring (sMRM) |

| MRM Transitions | To be optimized for Lincomycin and this compound |

Data Presentation

Method Validation Summary

A study quantifying nine antimicrobials in human serum demonstrated the following performance characteristics for Lincomycin using this compound as an internal standard.

| Parameter | Result |

| Linearity Range | 0.5–50 ng/mL |

| Limit of Quantitation (LOQ) | 0.01–0.2 ng/mL |

| Inter-assay Precision | < 12.0% |

| Intra-assay Precision | < 12.0% |

| Accuracy | 86.1% to 109.0% |

| Matrix Effect | No significant effect observed |

| Carryover | No significant carryover observed |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Lincomycin using this compound.

Logical Relationship of Internal Standard Use

Caption: Role of an internal standard in correcting for analytical variability.

Lincomycin Mechanism of Action

Quantitative Analysis of Lincomycin in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of Lincomycin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lincomycin-d3 as an internal standard. The described method is sensitive, specific, and suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Accurate quantification of Lincomycin in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to ensure efficacy and safety. This document outlines a robust LC-MS/MS method for the determination of Lincomycin in plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.[1][2][3] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, compensating for matrix effects and improving data reliability.[1][3]

Mechanism of Action

Lincomycin inhibits bacterial protein synthesis by binding to the 23S portion of the 50S ribosomal subunit. This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the peptide chain, ultimately leading to the cessation of bacterial protein synthesis.

Figure 1: Mechanism of action of Lincomycin.

Experimental Protocol

This protocol is intended for the quantitative analysis of Lincomycin in plasma samples.

Materials and Reagents

-

Lincomycin hydrochloride (Reference Standard)

-

This compound (Internal Standard)[2]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free plasma

LC-MS/MS Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Stock and Working Solutions

-

Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Lincomycin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2: Sample preparation workflow.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Lincomycin | 407.2 | 359.2 | 0.1 | 30 | 15 |

| 407.2 | 126.1 | 0.1 | 30 | 25 | |

| This compound | 410.2 | 359.2 | 0.1 | 30 | 15 |

| 410.2 | 126.1 | 0.1 | 30 | 25 |

Method Validation Summary

The method was validated according to regulatory guidelines.[4] A summary of the validation results is presented below.

Linearity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in plasma. The coefficient of determination (r²) was >0.99.

Table 4: Calibration Curve Details

| Parameter | Result |

| Concentration Range | 10 - 5000 ng/mL |

| Regression Equation | y = mx + c (weighted 1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| LQC | 30 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| MQC | 500 | ≤ 8 | ± 8 | ≤ 8 | ± 8 |

| HQC | 4000 | ≤ 7 | ± 7 | ≤ 7 | ± 7 |

Recovery and Matrix Effect

The extraction recovery of Lincomycin and this compound was consistent across all QC levels. The matrix effect was assessed and found to be minimal and compensated for by the use of the deuterated internal standard.

Table 6: Recovery and Matrix Effect

| Parameter | Lincomycin | This compound |

| Extraction Recovery | > 85% | > 85% |

| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |

| IS Normalized Matrix Factor | 0.98 - 1.02 | - |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Lincomycin in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

Application of Lincomycin-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals